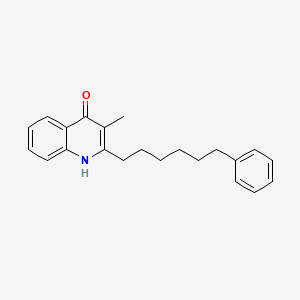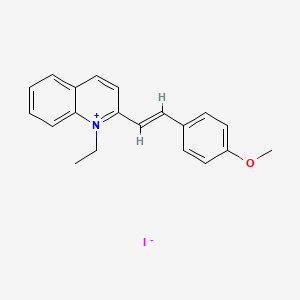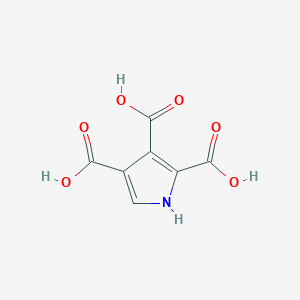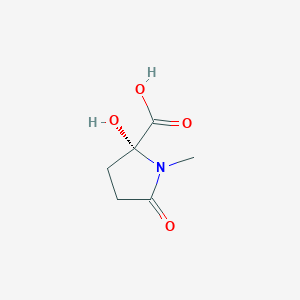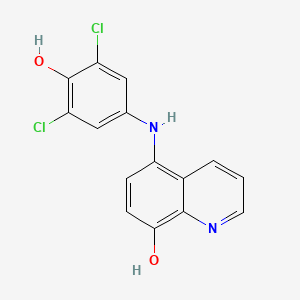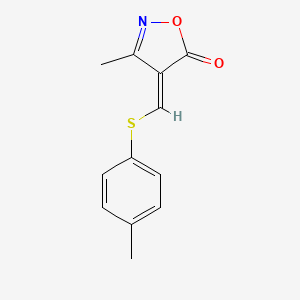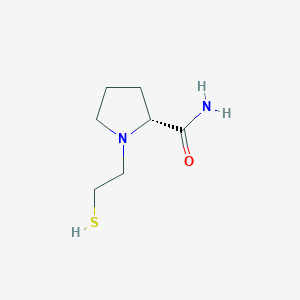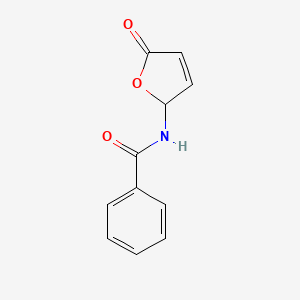
Benzamide, N-(2,5-dihydro-5-oxo-2-furanyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-oxo-2,5-dihydrofuran-2-yl)benzamide is a heterocyclic compound that belongs to the class of furans. It has the molecular formula C11H9NO3 and a molecular weight of 203.19 g/mol . This compound is characterized by a benzamide group attached to a furan ring, which contains a keto group at the 5-position. It is used as a building block in organic synthesis and has various applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-oxo-2,5-dihydrofuran-2-yl)benzamide typically involves the reaction of benzoyl chloride with 2,5-dihydrofuran-2-one in the presence of a base such as pyridine . The reaction is carried out under reflux conditions, and the product is purified by recrystallization.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing the reaction conditions and using appropriate purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
N-(5-oxo-2,5-dihydrofuran-2-yl)benzamide undergoes various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The keto group can be reduced to form hydroxyl derivatives.
Substitution: The benzamide group can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Furan derivatives with additional oxygen functionalities.
Reduction: Hydroxyl derivatives of the original compound.
Substitution: Various substituted benzamide derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N-(5-oxo-2,5-dihydrofuran-2-yl)benzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-(5-oxo-2,5-dihydrofuran-2-yl)benzamide is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. The furan ring and benzamide group may play a role in binding to enzymes or receptors, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
N-(5-oxo-2,5-dihydrofuran-2-yl)methyl benzoate: Similar structure but with a methyl ester group instead of an amide group.
2-(5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-ylimino)thiazolidin-4-one: Contains a furan ring and exhibits antimicrobial activity.
Uniqueness
N-(5-oxo-2,5-dihydrofuran-2-yl)benzamide is unique due to its specific combination of a furan ring with a benzamide group, which imparts distinct chemical and biological properties
Propiedades
Número CAS |
62668-57-9 |
|---|---|
Fórmula molecular |
C11H9NO3 |
Peso molecular |
203.19 g/mol |
Nombre IUPAC |
N-(5-oxo-2H-furan-2-yl)benzamide |
InChI |
InChI=1S/C11H9NO3/c13-10-7-6-9(15-10)12-11(14)8-4-2-1-3-5-8/h1-7,9H,(H,12,14) |
Clave InChI |
SIVRYYUZRJYOGN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=O)NC2C=CC(=O)O2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


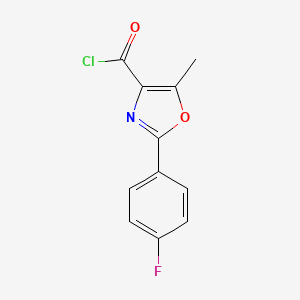
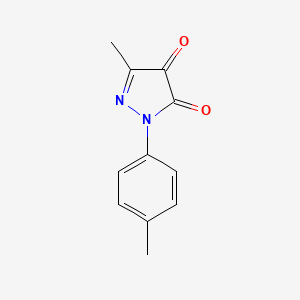
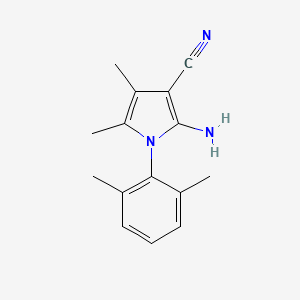
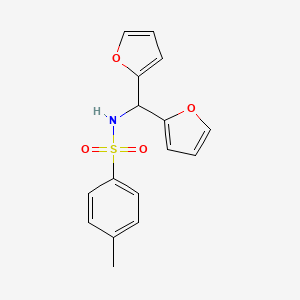
![Cycloocta[f]isobenzofuran-1,3-dione](/img/structure/B15209371.png)
